7-Chloro-2-iodooxazolo[4,5-b]pyridine
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Overview
Description
7-Chloro-2-iodooxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-iodooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with iodine and an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-iodooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
7-Chloro-2-iodooxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Chloro-2-iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with different substituents.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with a thiazole ring instead of an oxazole ring.
Uniqueness
7-Chloro-2-iodooxazolo[4,5-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound for various chemical and biological studies.
Properties
Molecular Formula |
C6H2ClIN2O |
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Molecular Weight |
280.45 g/mol |
IUPAC Name |
7-chloro-2-iodo-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2ClIN2O/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H |
InChI Key |
YQFLUZCITLDRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)OC(=N2)I |
Origin of Product |
United States |
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